4-Bromo-2,3'-bipyridine
Description
Synthesis Analysis
Several synthetic methods exist for obtaining 4-bromo-2,3’-bipyridine. One approach involves the oxidative coupling of 2,2’-bipyridine using m-chloroperbenzoic acid as an oxidant. The reaction proceeds under mild conditions and yields the desired product . Another method employs a two-step reaction, starting with the formation of 2,2’-bipyridyl-1-oxide, followed by bromination to yield 4-bromo-2,3’-bipyridine .
Chemical Reactions Analysis
4-Bromo-2,3’-bipyridine can participate in various chemical reactions, including cross-coupling reactions with aryl bromides. These reactions allow the synthesis of arylpyridines, which find applications in pharmacology and materials science .
Physical And Chemical Properties Analysis
Future Directions
: Ayuk Mbi Egbe, D., Mohamed Amer, A., & Klemm, E. (2001). Improved synthesis of 4-bromo-2,2’-bipyridine: a start material for low-molecular-weight model compounds. Journal of Chemical Research, 2, 169–175. Link : Li, Y., Wang, X., & Li, C. (2019). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Link
properties
IUPAC Name |
4-bromo-2-pyridin-3-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTYNLIKYREWQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671718 | |
Record name | 4-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3'-bipyridine | |
CAS RN |
62913-27-3 | |
Record name | 4-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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